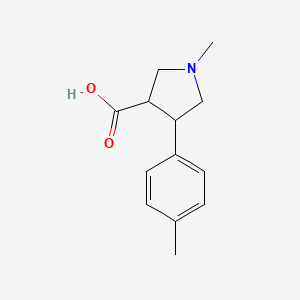
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is a chemical compound with the molecular formula C7H11ClF3NO2S. This compound is characterized by the presence of a piperidine ring substituted with chloromethylsulfonyl and trifluoromethyl groups. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Chloromethylation: The piperidine ring is first chloromethylated using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The chloromethylated piperidine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common for this compound.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Addition: Electrophiles such as bromine can add to the trifluoromethyl group under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted piperidines.
Oxidation Products: Oxidation can lead to sulfone derivatives.
Addition Products: Addition reactions can yield various trifluoromethylated compounds.
Aplicaciones Científicas De Investigación
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in enzyme inhibition studies.
Industry: The compound is used in the development of specialty chemicals and materials, particularly those requiring fluorinated groups for enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
1-(Trifluoromethylsulfonyl)piperidine: Similar structure but lacks the chloromethyl group.
4-(Trifluoromethyl)piperidine: Lacks both the chloromethyl and sulfonyl groups.
1-(Chloromethyl)piperidine: Lacks the trifluoromethyl and sulfonyl groups.
Uniqueness: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these groups makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C7H11ClF3NO2S |
|---|---|
Peso molecular |
265.68 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H11ClF3NO2S/c8-5-15(13,14)12-3-1-6(2-4-12)7(9,10)11/h6H,1-5H2 |
Clave InChI |
PHOBRBJHCGMBFG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(F)(F)F)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




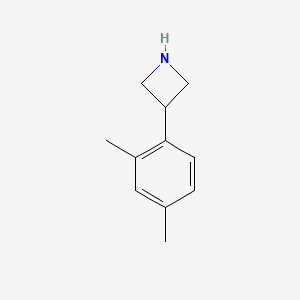


![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
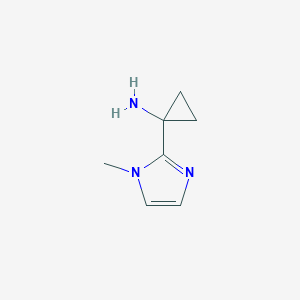
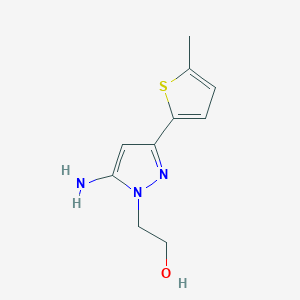
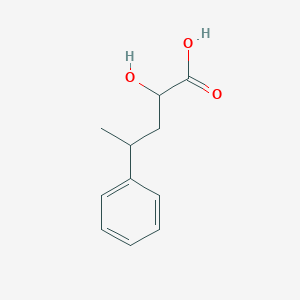

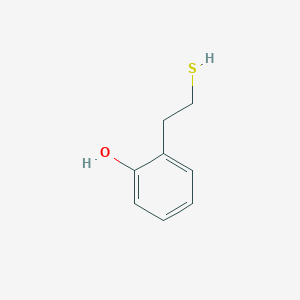
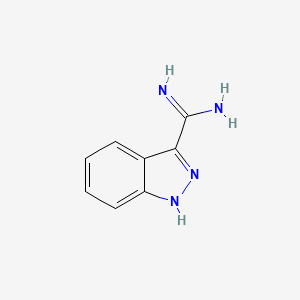
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
